molecular formula C12H13N3O B3387348 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 81234-27-7

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No. B3387348
CAS RN: 81234-27-7
M. Wt: 215.25 g/mol
InChI Key: QSIURIQTOHISBB-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a synthetic compound that belongs to the class of arylalkylketones and has a molecular weight of 221.27 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves its conversion into MPP+ (1-methyl-4-phenylpyridinium), which is a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, leading to the generation of reactive oxygen species and mitochondrial dysfunction, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the striatum, which is responsible for the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one also induces oxidative stress and inflammation, which are thought to contribute to the neurodegenerative process in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, which closely mimics the pathophysiology of Parkinson's disease. 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is also a relatively easy compound to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is that it is a toxic compound that can be harmful to researchers if not handled properly. Additionally, the use of animal models for studying Parkinson's disease has limitations in terms of its translational value to human disease.

Future Directions

There are several future directions for research involving 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. One area of research is focused on developing new treatments for Parkinson's disease based on the mechanism of action of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Another area of research is focused on understanding the role of oxidative stress and inflammation in the neurodegenerative process of Parkinson's disease. Additionally, there is a need for the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease in humans.

Scientific Research Applications

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has been extensively used in scientific research, particularly in the field of neuroscience. 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is commonly used to induce Parkinson's disease in animal models, as it selectively destroys dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. This makes 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one an important tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the disease.

properties

IUPAC Name

1-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10-2-4-11(5-3-10)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIURIQTOHISBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514049
Record name 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

CAS RN

81234-27-7
Record name 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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